Sodium tellurate, dihydrate
Description
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Structure
2D Structure
Properties
IUPAC Name |
disodium;tellurate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2O4Te.2H2O/c;;1-5(2,3)4;;/h;;(H2,1,2,3,4);2*1H2/q2*+1;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKNVMJQFQNCLG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-][Te](=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4Na2O6Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180660 | |
| Record name | Sodium tellurate, dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26006-71-3 | |
| Record name | Sodium tellurate, dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026006713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium tellurate, dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Sodium Tellurate Dihydrate and Analogous Tellurates
The synthesis of sodium tellurate (B1236183) and its analogues can be achieved through several chemical pathways, primarily involving the oxidation of tellurium in lower oxidation states or the neutralization of telluric acid.
Two prominent methods for the synthesis of sodium tellurate are:
Oxidation of Sodium Tellurite (B1196480): A common laboratory and industrial method involves the oxidation of sodium tellurite (Na₂TeO₃). Strong oxidizing agents are used to convert tellurium from the +4 oxidation state to the +6 state. A typical procedure involves dissolving tellurium dioxide (TeO₂) in a sodium hydroxide (B78521) (NaOH) solution to form sodium tellurite. Subsequently, an oxidizing agent like hydrogen peroxide (H₂O₂) is added, often in an ice-water bath, to precipitate sodium tellurate. google.comatomistry.com This precipitate can then be filtered, washed (for instance, with absolute ethanol), and dried to yield the final product. google.com Other strong oxidants can also be employed for this conversion.
Neutralization of Telluric Acid: Sodium tellurate can also be prepared through a classic acid-base neutralization reaction. Telluric acid (H₆TeO₆), where tellurium is already in the +6 oxidation state, is reacted with a stoichiometric amount of sodium hydroxide. ontosight.aivulcanchem.comwikipedia.org The reaction yields the corresponding sodium salt and water. ontosight.ai The resulting sodium tellurate can be isolated from the solution by crystallization. This method is advantageous for producing a high-purity product with minimal byproducts.
Analogous tellurates, such as potassium tellurate (K₂TeO₄), can be synthesized via similar routes, including the neutralization of telluric acid with potassium hydroxide or the oxidation of potassium tellurite.
Applications in Nanotechnology
Sodium tellurate (B1236183) dihydrate has emerged as a significant precursor material in the field of nanotechnology, particularly for the controlled synthesis of one-dimensional (1D) tellurium nanostructures.
Sodium tellurate, specifically the dihydrate form (Na₂TeO₄·2H₂O), is employed as the tellurium source in various bottom-up synthesis approaches for creating tellurium nanomaterials. ontosight.aivulcanchem.com It is a key starting material in hydrothermal methods designed to produce high-quality, single-crystalline tellurium nanotubes. ontosight.aigoogle.com Its solubility and reactivity under specific conditions make it an ideal precursor for the controlled release of tellurium atoms required for nanostructure growth.
A simple and effective method for synthesizing tellurium nanotubes is through the hydrothermal reduction of sodium tellurate dihydrate. ontosight.aigoogle.com In this process, an aqueous solution containing sodium tellurate dihydrate and a reducing agent is sealed in an autoclave and heated to a specific temperature, typically in the range of 160 to 180 °C. ontosight.ai The high temperature and pressure of the hydrothermal environment facilitate the chemical reduction of the tellurate ions (TeO₄²⁻), leading to the formation of elemental tellurium (Te⁰), which then self-assembles into complex nanostructures. ontosight.ai
Several factors are critical in controlling the morphology of the final product. Research has shown that reaction temperature and the concentration of additives like sodium hydroxide (B78521) significantly influence the growth and final form of the tellurium nanostructures. ontosight.ai For instance, temperatures that are too high (e.g., 200 °C) can lead to the rapid reduction of the precursor, resulting in porous microtubes and particles instead of well-defined nanotubes. ontosight.ai Similarly, the concentration of NaOH must be optimized, with a favorable range identified as 0.45-0.8 M for nanotube formation. ontosight.ai
Table 1: Experimental Conditions for Hydrothermal Synthesis of Tellurium Nanotubes
| Parameter | Value/Reagent | Role | Citation |
| Tellurium Source | Sodium Tellurate Dihydrate (Na₂TeO₄·2H₂O) | Provides tellurium atoms for nanostructure growth. | ontosight.aivulcanchem.com |
| Reductant | Formamide (B127407) (HCONH₂) | Reduces Te(VI) in tellurate to Te(0). | ontosight.aivulcanchem.com |
| Temperature | 160 - 180 °C | Optimal range for controlled nanotube growth. | ontosight.ai |
| NaOH Concentration | 0.45 - 0.8 M | Favorable for nanotube formation. | ontosight.ai |
| Reaction Time | ~20 hours | Required for the evolution into perfect nanotubes. | ontosight.ai |
The choice of reducing agent is crucial in the hydrothermal synthesis process. Formamide (HCONH₂) has been successfully used as a reductant to convert sodium tellurate into elemental tellurium. google.comontosight.aivulcanchem.com Under the alkaline and high-temperature conditions of the hydrothermal system, formamide reduces the tellurate ions (TeO₄²⁻) to zero-valent tellurium atoms, which serve as the building blocks for the nanotubes. ontosight.ai The reduction rate is a key parameter; a controlled, slow rate is necessary for the anisotropic growth required for one-dimensional nanostructures. ontosight.ai
Detailed electron microscopy studies of the growth process of tellurium nanotubes from sodium tellurate dihydrate have revealed a "nucleation-dissolution-recrystallization" growth mechanism. atomistry.comontosight.aivulcanchem.comrsc.org This multi-step process provides a comprehensive understanding of how the final hollow structures are formed.
The proposed stages of the mechanism are:
Nucleation: Initially, the reduction of sodium tellurate leads to the formation of sphere-like, solid nanoparticles of trigonal tellurium (t-Te) in the solution. ontosight.ai
Dissolution: These initially formed nanoparticles then begin to gradually dissolve, releasing free tellurium atoms back into the solution. ontosight.aivulcanchem.com
Recrystallization and Growth: The dissolved tellurium atoms then recrystallize onto the surfaces of the remaining spherical nanoparticles. This process is not uniform and leads to the evolution of groove-like nanorods. Over time, these grooved structures continue to grow and evolve, eventually forming perfect, hollow tellurium nanotubes as the reaction proceeds to completion. ontosight.aivulcanchem.com
This mechanism differs from other observed growth patterns and highlights a complex pathway of crystal evolution governed by dissolution and recrystallization phenomena. ontosight.ai
Table 2: Stages of the Nucleation-Dissolution-Recrystallization Mechanism
| Stage | Description | Intermediate Morphology | Citation |
| 1. Nucleation | Initial rapid reduction of tellurate forms solid seeds. | Sphere-like nanoparticles | ontosight.aivulcanchem.com |
| 2. Dissolution | Spherical nanoparticles dissolve, creating a source of Te atoms. | Free tellurium atoms in solution | ontosight.aivulcanchem.com |
| 3. Recrystallization | Te atoms redeposit onto nanoparticles, leading to anisotropic growth. | Groove-like nanorods | ontosight.ai |
| 4. Final Formation | The process continues until hollow, stable structures are formed. | Perfect nanotubes | ontosight.ai |
Crystallographic and Structural Elucidation of Sodium Tellurate Dihydrate
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a pivotal technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. psds.ac.uk This method allows for the elucidation of the unit cell dimensions, crystal system, and space group, which collectively describe the symmetry and repeating pattern of the structure. ugr.esiucr.org
Determination of Crystal System and Space Group
The specific crystal system and space group for sodium tellurate (B1236183) dihydrate are not found in the current scientific literature or major crystallographic databases. researchgate.netcrystallography.net For comparison, other hydrated sodium tellurium oxy-salts, such as the tellurite (B1196480) pentahydrate (Na₂TeO₃·5H₂O), have been characterized, with the tellurite crystallizing in the monoclinic space group C2/c. crystallography.netosti.gov However, this belongs to a compound with tellurium in a different oxidation state (Te⁴⁺) and a different degree of hydration, so direct analogy is not appropriate.
Characterization of Polymorphic Forms
Polymorphism describes the ability of a solid material to exist in more than one crystal structure. There is no information available in the surveyed literature regarding the existence of polymorphic forms for sodium tellurate dihydrate.
Polyhedral Coordination of Tellurium(VI)
Ubiquity of [TeO₆] Octahedra in Oxotellurate(VI) Structures
A consistent and defining feature across a vast array of structurally characterized oxotellurate(VI) compounds is the presence of tellurium atoms in a regular octahedral coordination with six oxygen atoms, forming the [TeO₆] moiety. Extensive reviews of tellurium oxysalts show that the Te⁶⁺ cation is almost exclusively found in this coordination geometry. These [TeO₆] octahedra can exist as isolated units or can polymerize by sharing corners or edges to form more complex structures like chains, layers, or three-dimensional frameworks.
Detailed Analysis of Te-O Bond Distances and Angles
Without a solved crystal structure for sodium tellurate dihydrate, a detailed analysis of its specific Te-O bond distances and angles is impossible. However, data from other hexavalent tellurate compounds provide a typical range for these values. In related structures containing the [TeO₆] octahedra, the Te-O bond lengths generally fall within the range of 1.85 Å to 1.97 Å. The O-Te-O angles within the octahedra are typically close to the ideal 90° for adjacent (cis) oxygen atoms and 180° for opposing (trans) oxygen atoms, with minor distortions being common.
Hydrogen Bonding Networks and Hydration Effects
In hydrated crystalline salts, water molecules (water of hydration) and other hydrogen-bond donors (like hydroxyl groups) play a crucial role in stabilizing the crystal lattice through a network of hydrogen bonds. Hydrogen bonds form between the partially positive hydrogen atoms and electronegative atoms like oxygen.
Identification of Hydrogen Atom Positions and Interactions
The precise location of hydrogen atoms is crucial for a complete understanding of the crystal structure of hydrated compounds like sodium tellurate dihydrate. While X-ray diffraction is a powerful tool for determining the positions of heavier atoms, locating hydrogen atoms can be challenging. Neutron diffraction studies on related tellurate compounds, such as sodium trimetaphosphate-tellurate, have been instrumental in this regard. rruff.info In such studies, hydrogen atoms of both the hydroxyl groups and the water molecules are located, revealing their involvement in hydrogen bonding. rruff.inforesearchgate.net
In the structure of a related compound, telluric acid, which exists as Te(OH)₆, neutron diffraction has shown that the hydrogen atoms are integral to a network of hydrogen bonds. rruff.info For instance, in sodium trimetaphosphate-tellurate, the Te(OH)₆ octahedra share all their oxygen atoms with sodium polyhedra, and the hydrogen bonds are scattered in planes parallel to the crystal axes. rruff.info The O-H···O bond lengths can indicate the strength of these interactions; a length less than 2.7 Å is typically considered a strong hydrogen bond. rruff.info
FTIR spectroscopy can also confirm the presence of hydroxyl groups, with characteristic stretching modes providing evidence for their bonding environment. osti.gov The analysis of bond valence sums and interatomic distances, particularly O···O contacts, can further help in deducing the positions and roles of hydrogen atoms in the crystal lattice, even when they cannot be directly located by X-ray diffraction alone. researchgate.net
| Interaction Type | Method of Identification | Significance in Structure |
| O-H···O Hydrogen Bonds | Neutron Diffraction, X-ray Diffraction (O···O distance analysis) | Defines the connectivity and stability of the crystal lattice. rruff.inforesearchgate.net |
| Te-O-H Groups | FTIR Spectroscopy | Confirms the presence and bonding environment of hydroxyl groups. osti.gov |
Role of Water Molecules in Crystal Packing and Stability
Water of crystallization plays a fundamental role in the formation, stability, and physical properties of hydrated salts. tutorchase.com These water molecules are not merely trapped within the crystal lattice but are integral, chemically bonded components of the structure. tutorchase.comwikipedia.org Their presence is essential for the specific crystalline framework of sodium tellurate dihydrate to form. tutorchase.com
| Structural Role of Water | Description | Impact on Crystal Properties |
| Crystal Formation | Water molecules are incorporated into the crystalline framework during crystallization from aqueous solutions. wikipedia.org | Essential for the formation of the specific hydrate's crystal structure. tutorchase.com |
| Structural Stability | Forms extensive hydrogen bond networks with both anions and cations. osti.govresearchgate.net | Increases the stability of the crystal lattice. tutorchase.com |
| Defining Physical Properties | The presence and bonding of water molecules influence properties like crystal shape and density. tutorchase.com | The hydrated form possesses distinct physical characteristics compared to the anhydrous form. |
Solution-State Speciation of Tellurate Anions
Identification of Monomeric, Dimeric, and Trimeric Oxidotellurate Species in Aqueous Solutions
In aqueous solutions, tellurate(VI) exists in a complex equilibrium involving various condensed species. mdpi.comnih.gov Studies utilizing 17O, 123Te, and 125Te Nuclear Magnetic Resonance (NMR) spectroscopy have demonstrated the coexistence of monomeric, dimeric, and trimeric oxidotellurate species. mdpi.comexlibrisgroup.comresearchgate.net These different forms are in a state of chemical equilibrium across a broad pH range. nih.gov
The primary species identified include:
Monomeric species: Based on the Te(OH)₆ octahedron. mdpi.com
Dimeric species: Such as [Te₂O₄(OH)₆]²⁻ and other related anions. mdpi.comnih.gov
Trimeric species: For the first time, NMR studies combined with DFT computations have confirmed the formation and coexistence of trinuclear tellurate anions with both linear and triangular structures. mdpi.comnih.govresearchgate.net
While trimeric anions have been identified in solution, they have not yet been observed in isolated crystal structures. researchgate.net However, dimeric and even tetrameric tellurate anions have been successfully isolated from solutions at specific pH values and their structures confirmed by single-crystal X-ray diffractometry. mdpi.comnih.govresearchgate.net For instance, Cs₂[Te₂O₄(OH)₆] containing a dimeric anion was crystallized from a solution at pH 9.2. mdpi.comnih.gov
| Tellurate Species | Nuclearity | Method of Identification | State |
| Monomer (e.g., [Te(OH)₆]) | 1 | 125Te, 17O NMR mdpi.comresearchgate.net | Aqueous Solution |
| Dimer (e.g., [Te₂O₄(OH)₆]²⁻) | 2 | 125Te, 17O NMR, X-ray Diffraction mdpi.comnih.gov | Aqueous Solution, Crystalline Solid |
| Linear Trimer | 3 | 125Te, 17O NMR, DFT Calculations mdpi.comnih.gov | Aqueous Solution |
| Triangular Trimer | 3 | 125Te, 17O NMR, DFT Calculations mdpi.comnih.gov | Aqueous Solution |
| Tetramer (e.g., [Te₄O₈(OH)₁₀]²⁻) | 4 | X-ray Diffraction mdpi.comnih.gov | Crystalline Solid |
Equilibrium Studies Across pH Ranges
The speciation of tellurate anions in aqueous solution is highly dependent on the pH. mdpi.com Comprehensive studies have mapped these equilibria over a pH range from 2.5 to 15.2. mdpi.comresearchgate.net At low pH (around 2.5), the monomeric form, telluric acid (Te(OH)₆), is the predominant species. researchgate.net
As the pH increases, a shift in the equilibrium occurs, leading to the formation of condensed species. An increase in pH generally favors the formation of dimeric anions, which exist in equilibrium with linear trimeric anions. mdpi.com The rate of interconversion between these different anionic forms also increases with rising pH. mdpi.com At lower pH values, there is evidence for the formation of anions with even higher nuclearity, such as tetranuclear and hexanuclear species. mdpi.com The charge of the tellurate anions is also a function of pH; as the solution becomes more alkaline, the negative charge on the anions increases. mdpi.com
The following table summarizes the dominant species observed at different pH ranges in solutions prepared by neutralizing telluric acid with cesium hydroxide (B78521). mdpi.comresearchgate.net
| pH Range | [Cs]/[Te] Ratio | Dominant Tellurate Species |
| 2.5 | 0 | Monomer (M) researchgate.net |
| 5.5 | 0.1 | Monomer (M), Dimer (D), Trimer (T) researchgate.net |
| 9.2 | 1.0 | Dimer (D), Trimer (T) researchgate.net |
| 11.5 | 1.5 | Dimer (D), Linear Trimer (LT) mdpi.comresearchgate.net |
| >14 | >2.5 | Equilibrium shifts towards Dimer (D) in equilibrium with Linear Trimer (LT) mdpi.comresearchgate.net |
Comparative Structural Architecture of Tellurium Oxycompounds
Polymerization Classes (Neso, Soro, Cyclo, Ino, Phyllo, Tecto Tellurates)
The structural chemistry of tellurium oxycompounds is remarkably diverse, largely due to the ability of TeOn polyhedra to polymerize in various ways. uq.edu.aumdpi.com This behavior shows a clear analogy to the polymerization classes established for silicates, but the diversity for tellurates is significantly richer. uq.edu.auresearchgate.net This increased complexity arises from tellurium's two common valence states (Te⁴⁺ and Te⁶⁺), multiple coordination numbers, and the ability of TeOn polyhedra to share edges in addition to corners. uq.edu.auresearchgate.netscispace.com
For tellurates containing Te⁶⁺, such as sodium tellurate, the tellurium atom is almost exclusively found in a regular octahedral coordination with six oxygen atoms ([TeO₆]⁶⁻). uq.edu.auresearchgate.net These octahedra can link together to form a wide array of structural architectures. A hierarchical classification, similar to that used for silicates, can be applied to tellurates based on the degree and manner of polymerization of the TeO₆ octahedra. uq.edu.au
The main polymerization classes are:
Neso-tellurates: Contain isolated (monomeric) TeOn polyhedra (m=1). uq.edu.auresearchgate.netscispace.com
Soro-tellurates: Feature non-cyclic, finite groups of linked TeOn polyhedra (oligomers). uq.edu.auresearchgate.netscispace.com
Cyclo-tellurates: Consist of ring structures of TeOn polyhedra. uq.edu.auresearchgate.netscispace.com
Ino-tellurates: Are characterized by infinite single or double chains of TeOn polyhedra. uq.edu.auresearchgate.netscispace.com
Phyllo-tellurates: Contain infinite sheets or layers of linked TeOn polyhedra. uq.edu.auresearchgate.netscispace.com
Tecto-tellurates: Comprise three-dimensional frameworks of interconnected TeOn polyhedra. uq.edu.auresearchgate.netscispace.com
| Polymerization Class | Structural Motif | Description |
| Neso | Monomeric | Isolated TeOn polyhedra uq.edu.auresearchgate.net |
| Soro | Oligomeric | Finite, non-cyclic groups of linked polyhedra uq.edu.auresearchgate.net |
| Cyclo | Ring | Closed rings of linked polyhedra uq.edu.auresearchgate.net |
| Ino | Chain | Infinite chains of linked polyhedra uq.edu.auresearchgate.net |
| Phyllo | Layer | Infinite sheets of linked polyhedra uq.edu.auresearchgate.net |
| Tecto | Framework | Three-dimensional networks of linked polyhedra uq.edu.auresearchgate.net |
Advanced Spectroscopic Characterization and Vibrational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for investigating the local environment of specific nuclei. For sodium tellurate (B1236183), the isotopes ¹⁷O, ¹²³Te, and ¹²⁵Te are particularly informative.
¹⁷O NMR spectroscopy, despite the low natural abundance (0.037%) and quadrupolar nature (I = 5/2) of the ¹⁷O isotope, provides invaluable insight into the different oxygen environments within a molecule. canada.canih.gov In tellurates, oxygen atoms can exist in several states: bridging oxygen atoms (Te-O-Te), terminal oxygen atoms (Te=O), hydroxyl groups (Te-OH), and water of hydration (H₂O). Each of these environments gives rise to a distinct signal in the ¹⁷O NMR spectrum, allowing for their identification and quantification.
Studies on tellurate species in aqueous solutions demonstrate the utility of ¹⁷O NMR in tracking condensation reactions and the formation of various polyanions. mdpi.comresearchgate.net The chemical shifts are sensitive to the coordination number of the oxygen and the nature of the atoms it is bonded to. For instance, a ¹⁷O NMR chemical shift of 164 ppm has been reported for tetrahedral tellurate, providing a reference point for such structural units. dntb.gov.ua Variable temperature ¹⁷O NMR studies can also be employed to evaluate molecular dynamics and the energies of hydrogen bonds, which are critical components of the dihydrate structure. canada.ca
Tellurium possesses two naturally occurring spin ½ nuclei suitable for NMR, ¹²³Te and ¹²⁵Te. nih.gov Of the two, ¹²⁵Te is the preferred nucleus for analysis due to its higher natural abundance and greater sensitivity. huji.ac.il
| Property | ¹²³Te | ¹²⁵Te |
|---|---|---|
| Spin | 1/2 | 1/2 |
| Natural Abundance | 0.89% | 7.07% |
| Receptivity rel. to ¹H | 1.64 × 10⁻⁴ | 1.31 × 10⁻³ |
¹²⁵Te NMR is exceptionally sensitive to the chemical environment of the tellurium atom, with a chemical shift range spanning over 320 ppm in the sodium tellurite (B1196480) system alone. nih.gov This sensitivity is crucial for identifying different tellurium species in solution and in the solid state. Comprehensive studies on tellurate aqueous solutions have used ¹²⁵Te NMR to identify and characterize various monomeric, dimeric, and trimeric tellurate species that exist in equilibrium across a wide pH range. mdpi.comresearchgate.net For example, in highly alkaline solutions, distinct signals corresponding to different tellurate anions are observed, with a characteristic ratio of integral intensities suggesting the presence of specific multinuclear structures. mdpi.com
In studies of the crystallization of sodium tellurite glasses, the formation of sodium metatellurate (Na₂TeO₄) was identified, demonstrating that ¹²⁵Te NMR can track the oxidation of Te(IV) to Te(VI). nih.gov The large chemical shift anisotropy observed in these systems provides further information about the symmetry of the tellurium coordination sphere. nih.gov
| Tellurate Species | pH Range | ¹²⁵Te Chemical Shift (ppm) |
|---|---|---|
| Te(OH)₆ (monomer) | ~2.5 | 707.0 (Reference) |
| Dimeric/Trimeric Species | ~9.2 - 11.5 | 703.9 |
| Dimeric/Trimeric Species | ~9.2 - 11.5 | 710.9 - 712.6 |
| Dimeric/Trimeric Species | ~9.2 - 11.5 | 714.6 - 715.9 |
Vibrational Spectroscopy Techniques
Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, probes the vibrational energy levels of molecules. These techniques are essential for identifying structural units and functional groups within sodium tellurate dihydrate.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |
|---|---|---|---|
| O-H Stretching (Water/Hydroxyl) | > 3000 | IR, Raman | osti.govresearchgate.net |
| Te-O-Te Bridge Vibrations | ~600 - 800 | Raman | mdpi.commst.edu |
| TeO₆/TeO₄ Unit Vibrations | < 900 | Raman | mst.eduosti.gov |
X-ray Based Spectroscopic and Microscopic Methods
X-ray techniques provide fundamental information about elemental composition, oxidation states, and crystalline structure.
X-ray Diffraction (XRD) is a primary tool for determining the crystal structure and phase purity of a crystalline solid like sodium tellurate dihydrate. The diffraction pattern is unique to the compound's crystal lattice, allowing for its unambiguous identification. rsc.orgnih.gov In studies of related materials, XRD has been used to identify the crystalline phases, such as α-TeO₂, Na₂Te₄O₉, and new polymorphs of Na₂Te₂O₅, that form upon heating of sodium tellurite glasses. mst.edu
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition and, crucially, the chemical (oxidation) state of the elements present. kfupm.edu.sa An XPS analysis of sodium tellurate dihydrate would yield binding energies for Na, Te, and O. The binding energy of the Te 3d electrons would confirm the Te(VI) oxidation state, distinguishing it clearly from the Te(IV) state found in tellurites.
Energy-Dispersive X-ray Spectrometry (EDX or EDS), often coupled with an electron microscope, is used to determine the elemental composition of a sample. nih.gov For sodium tellurate dihydrate, EDX analysis would confirm the presence of sodium, tellurium, and oxygen and could be used to verify the stoichiometry of the compound. nih.gov
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ste-mart.com When a sample is irradiated with a beam of X-rays, core-level electrons are ejected, and their kinetic energies are measured. researchgate.net The binding energy of these electrons is characteristic of the element and its oxidation state.
In the analysis of tellurium-containing compounds, XPS is particularly useful for determining the oxidation state of tellurium. For tellurium oxides, the binding energy of the Te 3d5/2 core level can distinguish between different oxidation states. For instance, the Te 3d5/2 peak for Te(IV) in TeO2 is observed in the range of 575.6 eV to 576.9 eV. rsc.org Studies on tellurite glasses have shown that the chemical environment of the tellurium atoms can be assessed by analyzing the Te 3d core level spectra. researchgate.net Symmetrical peaks in these spectra often indicate a consistent chemical environment for the tellurium atoms. researchgate.net
XPS analysis of sodium tellurate would involve acquiring high-resolution spectra for the Te 3d, Na 1s, and O 1s core levels. The binding energies of these peaks would confirm the presence of sodium, tellurium, and oxygen. Crucially, the position of the Te 3d peak would be used to confirm the +6 oxidation state of tellurium in the tellurate anion (TeO₄²⁻), distinguishing it from the +4 state found in tellurites (TeO₃²⁻). nih.govwikipedia.org The O 1s spectrum can provide information about the different oxygen environments, such as those in the tellurate anion and in the water of hydration.
A typical XPS analysis would yield data on the elemental composition and the specific binding energies, which are indicative of the oxidation states.
Table 1: Representative XPS Data for Tellurium Compounds
| Element | Core Level | Binding Energy (eV) for Te(IV) in TeO₂ rsc.org | Binding Energy (eV) for Te(0) researchgate.net |
|---|---|---|---|
| Tellurium | Te 3d₅/₂ | 575.6 - 576.9 | ~574.94 |
| Tellurium | Te 3d₃/₂ | Not specified | ~585.44 |
| Oxygen | O 1s | Not specified | Not specified |
| Sodium | Na 1s | Not applicable | Not applicable |
Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. thermofisher.comedax.combruker.com It relies on the interaction of an electron beam with a sample, which results in the emission of characteristic X-rays from each element present. bruker.comlibretexts.org By measuring the energy of these X-rays, the elemental composition of the sample can be determined. libretexts.org Furthermore, by scanning the electron beam across the sample, EDS can generate elemental maps, showing the spatial distribution of each constituent element. bruker.comunam.mx
For sodium tellurate, dihydrate, EDS analysis would confirm the presence of sodium (Na), tellurium (Te), and oxygen (O). irb.hr The quantitative analysis would provide the atomic and weight percentages of these elements, which can be compared to the theoretical values calculated from the chemical formula, Na₂TeO₄·2H₂O. Elemental maps would illustrate the uniform distribution of Na, Te, and O throughout the crystalline structure, confirming the homogeneity of the compound. Any impurities or phase segregation would be readily identifiable as localized areas with different elemental compositions.
Table 2: Theoretical vs. Example EDS Data for this compound
| Element | Theoretical Atomic % | Example Atomic % | Theoretical Weight % | Example Weight % |
|---|---|---|---|---|
| Sodium (Na) | 22.22 | Varies | 16.80 | Varies |
| Tellurium (Te) | 11.11 | Varies | 46.63 | Varies |
| Oxygen (O) | 66.67 | Varies | 35.07 | Varies |
| Water (H₂O) | Included in O & H | Not directly measured | Included in O & H | Not directly measured |
X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Coordination
X-ray Absorption Spectroscopy (XAS), which includes both X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful tool for probing the local geometric and electronic structure of a specific element within a material. aps.orgwikipedia.orgwikipedia.org XAS measures the X-ray absorption coefficient of a material as a function of energy. wikipedia.org
The XANES region, also known as NEXAFS, refers to the features near an absorption edge and provides information on the oxidation state and coordination geometry of the absorbing atom. wikipedia.orgdiamond.ac.ukscispace.comacs.org For sodium tellurate, the Te K-edge or L-edge XANES spectrum would be highly sensitive to the oxidation state of tellurium. The energy position of the absorption edge shifts to higher energies with increasing oxidation state. Therefore, the XANES spectrum of Na₂TeO₄ would clearly differ from that of a Te(IV) compound like Na₂TeO₃, allowing for unambiguous determination of the +6 oxidation state. researchgate.net The pre-edge features and the shape of the edge can also be used as a fingerprint to identify the coordination environment of the tellurium atom, which in the tellurate anion is tetrahedral. wikipedia.org
The EXAFS region, extending several hundred eV above the absorption edge, contains information about the local atomic environment of the absorbing atom. aps.orgwikipedia.orgresearchgate.net The oscillations in the EXAFS spectrum are due to the scattering of the outgoing photoelectron by neighboring atoms. aps.org Analysis of the EXAFS data can provide precise information on the bond distances, coordination numbers, and the identity of the neighboring atoms. For this compound, Te K-edge EXAFS analysis would allow for the determination of the Te-O bond lengths within the TeO₄²⁻ tetrahedra. It could also provide information about the second coordination shell, which would include the sodium cations and the oxygen atoms from the water molecules. This level of structural detail is crucial for understanding the crystal packing and bonding in the hydrated compound. aps.org
Table 3: Expected EXAFS Parameters for the First Coordination Shell of Tellurium in Sodium Tellurate
| Absorber-Scatterer Pair | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) |
|---|---|---|---|
| Te - O | 4 | ~1.9-2.0 | Varies |
Thermal Analysis Techniques
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. These methods are essential for characterizing the thermal stability, decomposition behavior, and phase transitions of this compound.
Thermogravimetric Analysis (TGA) for Decomposition Studies
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.comtainstruments.com It is particularly useful for studying processes that involve a change in mass, such as dehydration, decomposition, and oxidation. tainstruments.com
For this compound (Na₂TeO₄·2H₂O), a TGA experiment would reveal a multi-step decomposition process. The first weight loss would correspond to the removal of the two molecules of water of hydration. brainkart.com This dehydration step would occur at a relatively low temperature. By analyzing the percentage of weight loss in this step, the number of water molecules per formula unit can be confirmed. Following dehydration, the anhydrous sodium tellurate (Na₂TeO₄) would be stable over a certain temperature range. At higher temperatures, the compound would eventually decompose. The decomposition products of sodium tellurate are reported to be tellurium oxide and sodium oxides. nih.govatamanchemicals.comchemsrc.comfishersci.com The TGA curve would show a second weight loss corresponding to this decomposition, and the final residual mass would correspond to the thermally stable sodium oxide.
Table 4: Representative TGA Data for the Decomposition of this compound
| Decomposition Step | Temperature Range (°C) | Theoretical Weight Loss (%) | Observed Weight Loss (%) | Evolved Species |
|---|---|---|---|---|
| Dehydration | 100 - 250 | ~13.16 | Varies | H₂O |
| Decomposition of Anhydrous Salt | > 800 | Varies | Varies | O₂, TeO₂ |
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.govmosbri.eu DSC is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions. researchgate.netresearchgate.netmdpi.com
A DSC analysis of this compound would provide complementary information to the TGA data. The dehydration process observed in TGA would appear as an endothermic peak in the DSC curve, as energy is required to break the bonds holding the water molecules in the crystal lattice. nih.gov The area under this peak is proportional to the enthalpy of dehydration.
After dehydration, the DSC curve of the anhydrous sodium tellurate might reveal solid-solid phase transitions prior to melting. For example, some sodium tellurates are known to undergo reversible structural transitions upon heating. researchgate.net The melting of anhydrous sodium tellurate would be observed as a sharp endothermic peak at its melting point. The decomposition of the compound at higher temperatures would likely appear as a complex series of endothermic or exothermic events, corresponding to the chemical reactions involved in the breakdown of the material. By combining DSC and TGA data, a comprehensive understanding of the thermal behavior of this compound can be achieved. tainstruments.comtainstruments.com
Table 5: Thermal Events for this compound as Observed by DSC
| Thermal Event | Temperature (°C) | Type of Transition | Enthalpy Change (ΔH) |
|---|---|---|---|
| Dehydration | 100 - 250 | Endothermic | Varies |
| Phase Transition (Anhydrous) | Varies (if present) | Endo- or Exothermic | Varies |
| Melting (Anhydrous) | ~710 (for Na₂TeO₃) wikipedia.org | Endothermic | Varies |
| Decomposition | > 800 | Complex | Varies |
Computational and Theoretical Investigations of Sodium Tellurate Dihydrate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic and structural properties of materials. preprints.orgscispace.com It is grounded in the principle that the total energy of a system is a functional of its electron density. scispace.com This approach is instrumental in exploring a wide range of material characteristics, including electronic, structural, and mechanical properties. preprints.org
Elucidation of Electronic Structure and Bonding
DFT calculations are pivotal in elucidating the electronic structure and the nature of chemical bonds within sodium tellurate (B1236183) dihydrate. preprints.org These calculations can determine the distribution of electron density, identify the character of the bonds (ionic or covalent), and predict electronic properties such as the band gap.
The electronic structure analysis via DFT also provides insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. ekb.egugm.ac.id The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter that influences the chemical reactivity and stability of the compound. ekb.eg
| Parameter | Significance |
|---|---|
| Electron Density Distribution | Reveals the spatial arrangement of electrons, indicating bonding regions. |
| HOMO-LUMO Gap | Indicates the chemical reactivity and electronic excitation energy. ekb.eg |
| Bond Character | Distinguishes between covalent and ionic interactions within the molecule. preprints.org |
| Band Structure | Determines the electronic conductivity properties of the solid-state material. preprints.org |
Prediction of Spectroscopic Properties
DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. osti.govscience.gov By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be determined. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and assigning specific vibrational modes to the stretching and bending of bonds within the sodium tellurate dihydrate molecule.
For example, DFT calculations on tellurate-containing glasses have been used to show how the addition of other oxides can break axial Te-O bonds, leading to a transformation of [TeO₄] structural units into [TeO₃₊₁] and [TeO₃] polyhedra. nih.gov In a study on a bis-iminoguanidinium tellurate salt, which involved dissolving sodium tellurate hydrate, DFT was employed to analyze the vibrational modes measured by Raman spectroscopy. osti.gov The calculations helped to assign the observed Raman bands to specific molecular vibrations of the tellurate dimer in the solid state. osti.gov
The predictive power of DFT in this area allows for a detailed understanding of the molecular structure and the forces governing the interactions between its constituent atoms. brehm-research.denih.gov
| Species | Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| [TeO₆] octahedra | Te-O stretching | 689 - 755 | osti.gov |
| [TeO(OH)₅]⁻ monomer | Te-O stretching | 600 - 800 | osti.gov |
| [TeO(OH)₅]⁻ monomer | Te-OH symmetric stretch | ~579 | osti.gov |
| [TeO₄] units | Te-O axial symmetric vibrations | ~660 | researchgate.net |
| [TeO₃] units | Te-O equatorial asymmetric vibrations | ~750 | researchgate.net |
Structural Optimization and Stability Analysis
A fundamental application of DFT is the optimization of the geometric structure of a molecule to find its most stable configuration. preprints.org This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. For sodium tellurate dihydrate, this would involve determining the precise bond lengths, bond angles, and the arrangement of the water molecules of hydration around the sodium tellurate core.
DFT calculations can also be used to assess the thermodynamic stability of the compound. scirp.org By comparing the calculated total energy of the optimized structure to the energies of its constituent elements or other potential decomposition products, the stability of sodium tellurate dihydrate can be predicted. amazonaws.comtue.nl This is crucial for understanding its behavior under various conditions and its potential for long-term applications. The structural features of tellurate salts, such as the octahedral geometry of the tellurate ion, directly influence their solubility, stability, and reactivity.
Ab Initio Simulations for Reaction Mechanisms and Dynamics
Ab initio molecular dynamics (AIMD) simulations, which use forces calculated from first-principles electronic structure methods like DFT, provide a powerful means to study the dynamics and reaction mechanisms of chemical processes. brehm-research.deresearchgate.net For sodium tellurate dihydrate, AIMD could be used to simulate its dissolution in water, the dynamics of ion transport in the solid state, or its reactions with other chemical species.
These simulations track the trajectories of all atoms in the system over time, offering a detailed, time-resolved picture of chemical transformations. researchgate.net This allows for the identification of transient intermediate species, the calculation of activation energy barriers, and the elucidation of complex reaction pathways that are often difficult to observe experimentally. researchgate.netrushim.ru For instance, AIMD has been used to investigate the reaction kinetics in sodium-tellurium battery cells. researchgate.net
Molecular Modeling of Tellurium Coordination Geometries
Molecular modeling techniques, including but not limited to DFT, are essential for understanding the diverse coordination geometries of tellurium. In its hexavalent state, as in the tellurate ion (TeO₄²⁻), tellurium typically adopts an octahedral coordination geometry with oxygen atoms. researchgate.netarxiv.org However, the presence of lone pairs of electrons in other oxidation states, such as Te(IV), can lead to more complex and distorted geometries. arxiv.org
Chemical Reactivity and Transformation Pathways
Redox Chemistry of Tellurium(VI) in Sodium Tellurate (B1236183) Dihydrate
The Te(VI) center in the tellurate anion is an oxidizing agent, and its tendency to be reduced is a cornerstone of its chemical reactivity. This reduction can proceed in a stepwise manner, typically from Te(VI) to Te(IV) and subsequently to elemental tellurium, Te(0).
A direct chemical method for the reduction of sodium tellurate involves its dissolution in an acidic medium. For instance, when dissolved in 6mol/L hydrochloric acid and heated to approximately 70-80 °C, sodium tellurate can be reduced directly to elemental tellurium by the introduction of sulfur dioxide gas google.com. This process is utilized in the synthesis of high-purity tellurium google.com.
Sulfur Dioxide (SO₂) : As mentioned, SO₂ gas is an effective reducing agent for converting sodium tellurate to elemental tellurium in a hot, acidic solution google.com.
Sodium Borohydride (NaBH₄) : This is a versatile reducing agent used widely in tellurium chemistry taylorandfrancis.comiupac.org. It is almost universally used for the chemical reduction of tellurite (B1196480) (Te(IV)) to its gaseous hydride (H₂Te) for analytical purposes or to elemental tellurium for quantification nih.gov. Its strong reducing power is also harnessed to reduce elemental tellurium to sodium telluride (Na₂Te) researchgate.net.
Hydrazine (N₂H₄) : Hydrazine is another common reducing agent used in the synthesis of tellurium nanomaterials from tellurium precursors taylorandfrancis.commdpi.com.
| Reducing Agent | Tellurium Species Reduced | Typical Product | Reference |
|---|---|---|---|
| Sulfur Dioxide (SO₂) | Tellurate (Te(VI)) | Elemental Tellurium (Te(0)) | google.com |
| Sodium Borohydride (NaBH₄) | Tellurite (Te(IV)) | Elemental Tellurium (Te(0)), Hydrogen Telluride (H₂Te) | nih.gov |
| Hydrazine (N₂H₄) | Tellurium Precursors | Elemental Tellurium (Te(0)) Nanostructures | taylorandfrancis.commdpi.com |
Hydrolytic Stability and Aqueous Phase Behavior
Sodium tellurate dihydrate is a white crystalline solid that is soluble in water, a property attributed to its ionic character cymitquimica.com. In aqueous solutions, the tellurate anion, [TeO₄]²⁻, participates in complex equilibria that are highly dependent on the pH of the solution.
Research utilizing ¹⁷O and ¹²⁵Te NMR spectroscopy has demonstrated that Te(VI) does not exist as a single species in solution. Instead, a variety of monomeric, dimeric, and even trimeric oxidotellurate species coexist in a chemical equilibrium across a broad pH range. The dominant species changes with pH, with monomeric forms like Te(OH)₆ and [TeO₆H₄]²⁻ being prevalent at low and high pH respectively. At intermediate pH values, condensed polynuclear anions, such as dimeric and trimeric tellurates, are observed.
| pH Range | Dominant Tellurate(VI) Species | Description |
|---|---|---|
| < 3 | Te(OH)₆ | Monomeric (Telluric Acid) |
| ~ 5.2 | [Te₃O₈(OH)₄]²⁻ | Triangular Trinuclear Anion |
| > 9 | [TeO₄(OH)₂]²⁻ / [TeO₆H₄]²⁻ | Monomeric Deprotonated Species |
Solid-State Decomposition and Thermal Pathways
The thermal stability of sodium tellurate dihydrate is influenced by the presence of its two water molecules of hydration. Upon heating, the compound does not melt but decomposes. The decomposition is expected to occur in a two-stage process.
First, the hydrated water is lost at a lower temperature to yield anhydrous sodium tellurate (Na₂TeO₄). This is a common decomposition pathway for hydrated inorganic salts. At a significantly higher temperature, the anhydrous salt undergoes decomposition. When heated to decomposition, sodium tellurate emits toxic fumes of elemental tellurium (Te) and sodium oxide (Na₂O) guidechem.comlookchem.com.
| Stage | Process | Reactant | Products | Notes |
|---|---|---|---|---|
| 1 | Dehydration | Na₂TeO₄·2H₂O(s) | Na₂TeO₄(s) + 2H₂O(g) | Loss of water of crystallization. |
| 2 | Decomposition | Na₂TeO₄(s) | Na₂O(s) + Te(g) + ³/₂O₂(g) | Decomposition of the anhydrous salt at high temperature guidechem.comlookchem.com. |
Reactivity as a Precursor in Chemical Reactions
Sodium tellurate dihydrate, and its direct reduction product sodium tellurite, are valuable precursors in the synthesis of various tellurium-containing materials, ranging from the pure element to advanced nanomaterials and other inorganic compounds cymitquimica.com.
The ability to easily reduce the tellurate anion makes it a convenient starting point for materials where tellurium is in a lower oxidation state. For example:
High-Purity Tellurium : Sodium tellurate is used as an intermediate in a process to produce high-purity elemental tellurium by reduction with sulfur dioxide google.com.
Tellurium Nanomaterials : Sodium tellurite, readily formed from the tellurate, is a common tellurium source for the liquid-phase synthesis of one-dimensional nanostructures like tellurium nanotubes and nanoribbons mdpi.com.
Metal Tellurides : Sodium tellurite serves as the tellurium source in the chemical precipitation synthesis of metal telluride nanoparticles, such as Zinc Telluride (ZnTe) researchgate.net.
Organotellurium Compounds : Further reduction of tellurium compounds can yield sodium telluride (Na₂Te), a key reagent in organic synthesis for creating carbon-tellurium bonds to form compounds like diaryl tellurides and tellurophenes wikipedia.org.
| Precursor | Reaction Type | Product | Reference |
|---|---|---|---|
| Sodium Tellurate | Chemical Reduction | High-Purity Elemental Tellurium | google.com |
| Sodium Tellurite | Chemical Reduction / Disproportionation | Tellurium Nanotubes/Nanoribbons | mdpi.com |
| Sodium Tellurite | Chemical Precipitation (with Zn²⁺) | Zinc Telluride (ZnTe) Nanoparticles | researchgate.net |
| Sodium Telluride (from reduction) | Nucleophilic Substitution | Organotellurium Compounds | wikipedia.org |
Applications in Advanced Materials Research and Development
Engineering of Tellurium Nanomaterials
The engineering of tellurium (Te) nanomaterials is a significant area of research, driven by their unique anisotropic properties that arise from their chiral-chain van der Waals structure. These properties make them suitable for applications in electronics, optoelectronics, and energy storage. Sodium tellurate (B1236183) dihydrate, as a water-soluble source of tellurium, is instrumental in the solution-phase synthesis of these nanostructures.
The synthesis of one-dimensional (1D) tellurium nanostructures, such as nanotubes and nanowires, has been successfully achieved using sodium tellurite (B1196480) (Na₂TeO₃), a closely related compound to sodium tellurate, as the tellurium source. rsc.orgacs.org These syntheses are typically conducted via hydrothermal or solution-phase methods where the tellurium precursor is reduced to elemental tellurium.
In a typical hydrothermal process, sodium tellurite is reduced by agents like L-ascorbic acid or glucose in an aqueous solution. rsc.orgacs.org For instance, one-dimensional Te nanowires (TeNWs) can be synthesized through an optimized hydrothermal reaction involving the reduction of sodium tellurite with L-ascorbic acid in the presence of polyvinylpyrrolidone (B124986) (PVP), which acts as a capping agent to control the growth and morphology of the nanowires. acs.org Similarly, an eco-friendly solution process uses glucose as a green reductant to synthesize various Te nanostructures. rsc.org In this method, a solution of sodium tellurite and glucose is heated in a Teflon-lined autoclave, leading to the formation of tellurium nanostructures. rsc.org While these examples use sodium tellurite, the underlying principle of reducing a soluble tellurium salt to form elemental nanostructures is directly applicable to syntheses starting with sodium tellurate dihydrate.
The general chemical reaction pathway involves the reduction of the tellurate ion (TeO₄²⁻) or tellurite ion (TeO₃²⁻) to elemental tellurium (Te), which then nucleates and grows into nanomaterials. The specific morphology, whether nanotubes or nanowires, is directed by controlling the reaction conditions.
The morphology and dimensions of tellurium nanomaterials are critical factors that determine their physical and chemical properties. rsc.org Researchers have demonstrated that by carefully tuning the synthesis parameters, it is possible to control the shape and size of the resulting nanostructures.
Key parameters that influence the morphology include:
Reaction Temperature: The temperature of the synthesis process has a profound effect on the final product. For example, in a glucose-based reduction of sodium tellurite, increasing the reaction temperature from 90 °C to 180 °C resulted in a morphological transformation from nanotubes to nanowires and then to Te/C nanocables. rsc.org
Reaction Time: The duration of the synthesis can also influence the morphology. Prolonged reaction times can lead to the formation of two-dimensional (2D) tellurene from 1D nanostructures. rsc.org
pH of the Solution: The pH level of the reaction medium plays a role in the crystallization behavior of tellurium nanowires. acs.org
Concentration of Precursors and Surfactants: The molar amount of the tellurium source, such as sodium tellurite, can control the diameter of the resulting nanostructures. mdpi.com The presence and molecular weight of surfactants or capping agents like polyvinylpyrrolidone (PVP) are crucial for achieving anisotropic growth and preventing aggregation. acs.org
By manipulating these parameters, researchers can selectively synthesize tellurium nanostructures with desired aspect ratios and shapes, which is essential for tailoring their properties for specific applications. mdpi.comresearchgate.net
Table 1: Influence of Reaction Temperature on Tellurium Nanostructure Morphology
| Reaction Temperature (°C) | Resulting Morphology | Typical Dimensions | Source |
| 90 | Shuttle-like Nanotubes | 80 nm diameter, 1.7 µm length | rsc.org |
| 120-150 | Nanowires | - | rsc.org |
| 180 | Te/C Nanocables | - | rsc.org |
The unique properties of tellurium nanostructures are intrinsically linked to their atomic arrangement and physical dimensions. nih.gov Tellurium has a trigonal crystal structure composed of helical chains of Te atoms held together by van der Waals forces. nih.gov This anisotropic structure leads to direction-dependent physical properties.
The electronic and optical properties of Te nanostructures are highly dependent on their morphology. researchgate.net For instance, the band gap of tellurium is size-dependent, which means that the optical and electrical characteristics can be tuned by controlling the diameter of the nanowires or the thickness of the nanosheets. nih.govmdpi.com Bulk tellurium has a band gap of approximately 0.35 eV. nih.govmdpi.com
Characterization techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), and Raman Spectroscopy are used to confirm the morphologies and crystalline structure of the synthesized nanomaterials. rsc.org These analyses are crucial for establishing the relationship between the synthesis conditions, the resulting structure, and the material's functional properties, which is vital for their application in nanoelectronic devices. acs.orgresearchgate.net
Optoelectronic and Photonic Material Development
Sodium tellurate is a key ingredient in the fabrication of tellurite glasses, which are renowned for their excellent optical properties. These glasses are important materials for a range of optoelectronic and photonic applications.
Tellurite-based materials are of significant interest for non-linear optical (NLO) applications due to their high refractive index and large third-order nonlinear optical susceptibility. researchgate.net Sodium-containing tellurite glasses can be engineered to form crystalline phases with strong NLO properties.
For example, a glass with the composition 25Na₂O–50WO₃–25TeO₂ can be crystallized to form Na₂TeW₂O₉ crystals. researchgate.net This crystalline phase is non-centrosymmetric and exhibits a strong second-harmonic generation (SHG) effect, a key characteristic of NLO materials. researchgate.net The presence of sodium ions in the glass network influences the crystallization behavior and the resulting NLO properties of the glass-ceramic material. The ability to form such functional crystalline structures within a glass matrix opens up possibilities for creating novel photonic devices.
Sodium oxide (Na₂O) is a common component used to modify the properties of tellurite (TeO₂) glasses. TeO₂ itself is a conditional glass-former, and the addition of modifiers like Na₂O is essential for creating stable glass structures. researchgate.netmst.edu
The integration of sodium into the tellurite glass network has several significant effects:
Structural Modification: The addition of Na₂O leads to the conversion of TeO₄ trigonal bipyramids to TeO₃ trigonal pyramids within the glass structure. mst.edu This change is a result of the formation of non-bridging oxygens.
Physical Properties: Increasing the concentration of Na₂O in a tellurite-phosphate glass system has been shown to decrease the density and refractive index. mdpi.com
Optical Properties: The optical energy gap of the glass is also affected by the sodium content. mdpi.com
These modifications allow for the tuning of the glass properties to meet the requirements of specific applications, such as optical fibers, lasers, and optical amplifiers. The study of sodium tellurite glass systems is crucial for developing advanced optical materials with tailored refractive indices and transmission characteristics. mst.eduignited.in
Biological and Environmental Research on Tellurium Oxyanions
Biochemical Interactions and Cellular Responses
The interactions of tellurium oxyanions at the cellular level have been a subject of investigation, particularly concerning their potential to induce DNA damage and elicit cellular stress responses. Comparative studies with different forms of tellurium have been crucial in elucidating their relative biological impacts.
Investigations into the genotoxic potential of tellurates have been conducted to understand their effects on DNA integrity. One study specifically evaluated the ability of sodium tellurate (B1236183) dihydrate to induce DNA damage in human lymphoblastoid TK6 cells using the Comet assay, a method for detecting DNA strand breaks. In this research, treatment of TK6 cells with sodium tellurate did not result in a significant increase in DNA damage researchgate.net. The limited solubility of sodium tellurate at concentrations above 50 µM made it challenging to assess its genotoxicity at higher concentrations researchgate.net.
While research on tellurate-induced DNA damage is specific, broader studies on tellurium compounds indicate that their toxicity can be linked to oxidative stress nih.govnih.gov. For instance, the more toxic tellurite (B1196480) oxyanion has been shown to induce DNA damage through the generation of reactive oxygen species (ROS) nih.gov. However, direct evidence and detailed mechanistic studies on DNA damage specifically induced by tellurates remain less documented in comparison.
Comparative studies are essential for understanding the differential biological effects of various tellurium compounds. The toxicity of tellurium is highly dependent on its oxidation state, with tellurite [Te(IV)] generally considered more toxic than tellurate [Te(VI)] nih.gov.
In a comparative genotoxicity study using the Comet assay on TK6 cells, sodium tellurite demonstrated a clear, concentration-dependent increase in DNA damage. In contrast, sodium tellurate dihydrate did not produce a significant genotoxic effect under the same experimental conditions researchgate.net. This highlights a significant difference in the biological reactivity of these two tellurium oxyanions at the genetic level.
The following table summarizes the comparative genotoxicity of sodium tellurite and sodium tellurate dihydrate as observed in the study on TK6 cells.
| Compound | Concentration Range Tested | Observation | Genotoxic Effect |
| Sodium Tellurite | Up to 3 mM | Concentration-dependent increase in DNA damage | Significant |
| Sodium Tellurate Dihydrate | Up to 50 µM | No significant increase in DNA damage | Not significant |
Data sourced from a study on TK6 human lymphoblastoid cells researchgate.net.
These findings are consistent with broader toxicological profiles that indicate tellurite is a more potent biological agent than tellurate nih.gov.
Tellurium Speciation and Mobility in Environmental Systems
The behavior and fate of tellurium in the environment are largely governed by its speciation, which refers to its chemical form. In natural systems, tellurium predominantly exists in two oxidation states: tellurite [Te(IV)] and tellurate [Te(VI)] acs.orgnih.gov. The mobility and bioavailability of tellurium are dependent on the interplay between these species and environmental conditions.
Under oxic conditions, which are common in surface environments, both Te(IV) and Te(VI) can be present researchgate.netmdpi.com. The speciation of tellurium in soil and aquatic systems is influenced by factors such as pH and redox potential. In contaminated soils from mine tailings, for example, tellurium has been found as a mixture of Te(IV) and Te(VI) species acs.orgnih.gov.
Research has shown that iron (III) hydroxides are significant host phases for both tellurite and tellurate in soil, indicating that these minerals play a crucial role in controlling the environmental mobility of tellurium acs.orgnih.gov. The retention of Te(VI) in soil may be stronger than that of Te(IV) due to the potential for structural incorporation of tellurate into Fe(III) hydroxides acs.orgnih.gov. This suggests that tellurate may be less mobile in certain soil environments compared to tellurite. In addition to iron hydroxides, clay minerals like illite (B577164) have also been identified as potential retainers of Te(IV) acs.orgnih.gov.
The table below outlines the key characteristics of tellurium speciation in environmental systems.
| Tellurium Species | Oxidation State | Common Environmental Occurrence | Key Factors in Mobility |
| Tellurite | Te(IV) | Found in oxic systems, can be retained by Fe(III) hydroxides and illite | Considered more mobile in some cases |
| Tellurate | Te(VI) | Co-exists with Te(IV) in oxic systems, strongly associated with Fe(III) hydroxides | Potentially less mobile due to stronger retention in soil minerals |
Future Research Directions and Perspectives
Design and Synthesis of Novel Sodium Tellurate (B1236183) Architectures
The ability to control the architecture of materials at the nanoscale is paramount to tailoring their properties for specific applications. Future research will focus on the rational design and synthesis of novel sodium tellurate architectures with precisely controlled morphologies, dimensionalities, and compositions.
Solution-phase synthesis, including hydrothermal and solvothermal methods, offers a versatile platform for producing a variety of tellurium-based nanostructures. nih.govnih.gov These techniques, which involve chemical reactions in aqueous or organic solvents at elevated temperatures and pressures, allow for the manipulation of reaction parameters such as temperature, pH, and precursor concentration to direct the growth of specific crystalline forms. nih.govfau.de For instance, hydrothermal synthesis has been employed to create one-dimensional tellurium nanowires and nanobelts, demonstrating the potential to generate anisotropic structures. nih.gov Building on this, future work will aim to apply and refine these methods to create complex sodium tellurate architectures, such as nanotubes, nanosheets, and hierarchical structures.
Sol-gel processing represents another promising avenue for the synthesis of tellurite-based materials, offering a low-temperature route to produce glasses and ceramics. nih.gov This method involves the hydrolysis and condensation of molecular precursors to form a "sol" that is then gelled to create a solid network. Adapting sol-gel chemistry to sodium tellurate could enable the fabrication of thin films and porous structures with high surface areas, which are desirable for applications in catalysis and sensing.
The table below summarizes key synthesis parameters that can be manipulated to control the architecture of sodium tellurate.
| Synthesis Parameter | Effect on Architecture | Relevant Techniques |
| Temperature | Influences reaction kinetics and crystal growth rate. | Hydrothermal, Solvothermal |
| pH | Affects the solubility of precursors and the surface charge of growing crystals. | Hydrothermal, Solvothermal |
| Precursor Concentration | Determines the nucleation and growth rates, impacting the size and morphology of the final product. | Hydrothermal, Solvothermal, Sol-gel |
| Surfactants/Additives | Can act as structure-directing agents to control the shape and assembly of nanocrystals. | Hydrothermal, Solvothermal |
Advanced In Situ Characterization Techniques for Reaction Monitoring
A deep understanding of the formation mechanisms of sodium tellurate architectures is crucial for their rational design. Advanced in situ characterization techniques, which allow for the real-time monitoring of chemical and physical transformations during a reaction, will be instrumental in elucidating these mechanisms.
Operando X-ray diffraction (XRD) is a powerful tool for tracking the evolution of crystalline phases during synthesis. nih.govrsc.org By collecting XRD patterns directly from the reaction vessel, researchers can identify intermediate phases, determine reaction kinetics, and understand how different synthesis parameters influence the final crystal structure. nih.gov For hydrothermal synthesis, specialized autoclaves with X-ray transparent windows enable the monitoring of reactions under high-pressure and high-temperature conditions. nih.gov
In situ microscopy techniques, such as transmission electron microscopy (TEM) and scanning electron microscopy (SEM) with environmental cells, provide direct visualization of the nucleation and growth of nanocrystals in real-time. These techniques can reveal dynamic processes such as particle aggregation, oriented attachment, and crystal ripening, offering unprecedented insights into the formation of complex architectures.
The following table outlines advanced in situ characterization techniques and the information they can provide for monitoring sodium tellurate synthesis.
| In Situ Technique | Information Provided |
| Operando X-ray Diffraction (XRD) | Real-time tracking of crystalline phase evolution, reaction kinetics, and lattice parameter changes. |
| In Situ Transmission Electron Microscopy (TEM) | Direct visualization of nanoparticle nucleation, growth, and assembly with high spatial resolution. |
| In Situ Scanning Electron Microscopy (SEM) | Real-time observation of morphological changes and surface features during crystal growth. |
| In Situ Raman Spectroscopy | Monitoring of changes in vibrational modes, providing information on chemical bonding and phase transformations. |
| In Situ Small-Angle X-ray Scattering (SAXS) | Characterization of the size, shape, and distribution of nanoparticles and porous structures in solution. malvernpanalytical.com |
High-Throughput Screening and Combinatorial Chemistry for New Applications
The discovery of new applications for sodium tellurate, dihydrate can be significantly accelerated through the use of high-throughput screening (HTS) and combinatorial chemistry. rsc.orgnih.goviitm.ac.inacs.orgarxiv.org These approaches enable the rapid synthesis and evaluation of large libraries of materials, dramatically increasing the efficiency of the discovery process. rsc.orgnih.goviitm.ac.inacs.orgarxiv.org
Combinatorial chemistry involves the systematic and parallel synthesis of a large number of different but structurally related compounds. arxiv.org This can be applied to sodium tellurate by, for example, doping it with various metal ions or by creating composite materials with other oxides or polymers. The resulting libraries of materials can then be screened for a wide range of properties, including catalytic activity, optical properties, and biological activity.
High-throughput screening techniques employ automated and parallelized methods to rapidly assess the properties of the synthesized materials. iitm.ac.in For instance, in the search for new catalysts, arrays of different sodium tellurate-based materials can be exposed to a reactant stream, and the products can be rapidly analyzed using techniques like mass spectrometry or infrared thermography to identify active and selective catalysts. iitm.ac.in
| High-Throughput Screening Technique | Potential Application for Sodium Tellurate |
| Catalytic Activity Screening | Discovery of new catalysts for oxidation, reduction, or organic transformations. nanorh.com |
| Optical Property Screening | Identification of materials with interesting photoluminescence or nonlinear optical properties. |
| Biological Activity Screening | Discovery of novel antimicrobial or anticancer agents. researchgate.netsums.ac.irmdpi.com |
| Sensor Array Screening | Development of chemical sensors for the detection of specific gases or analytes. |
Integration of Machine Learning and AI in Materials Discovery
Machine learning models can be trained on existing experimental and computational data to predict the properties of new, hypothetical sodium tellurate-based materials. ibm.comscilit.comrsc.org For example, by inputting the crystal structure and composition of a material, a trained model could predict its electronic band structure, mechanical properties, or thermodynamic stability. ibm.comscilit.comrsc.org This predictive capability allows for the rapid screening of vast chemical spaces, guiding experimental efforts toward the most promising candidates.
Furthermore, machine learning can be employed to analyze complex data from in situ characterization experiments, helping to uncover subtle correlations and build more accurate models of crystal growth. The prediction of phase diagrams for hydrated compounds is another area where machine learning can provide valuable insights into the stability of different crystalline forms of sodium tellurate under various conditions. ibm.comscilit.comcam.ac.ukrsc.orgnih.gov
Interdisciplinary Studies at the Nano-Bio Interface
The interaction of nanomaterials with biological systems, known as the nano-bio interface, is a rapidly growing field of research with significant implications for medicine and environmental science. researchgate.netnih.gov Future interdisciplinary studies will explore the behavior of sodium tellurate nanoparticles at this interface, focusing on their biocompatibility, cellular uptake, and potential biomedical applications.
Tellurium compounds have been shown to exhibit a range of biological activities, including antimicrobial and anticancer properties. nih.govresearchgate.netsums.ac.irmdpi.comredalyc.org Research into sodium tellurate nanoparticles will investigate their efficacy and mechanisms of action against various pathogens and cancer cell lines. researchgate.netsums.ac.ir Understanding how these nanoparticles interact with cell membranes, proteins, and other biological molecules is crucial for developing safe and effective therapeutic agents. researchgate.net
The potential toxicity of tellurium compounds is an important consideration that requires careful investigation. nih.govnih.gov Studies will need to assess the cytotoxicity of sodium tellurate nanoparticles on healthy cells and tissues to establish safe exposure levels. The influence of nanoparticle size, shape, and surface chemistry on their biological interactions and toxicity will be a key area of focus. researchgate.net
Furthermore, the unique properties of tellurium could be leveraged for bioimaging applications. nih.gov For example, the high atomic number of tellurium makes it a potential contrast agent for X-ray-based imaging techniques. nih.gov Research in this area could lead to the development of novel diagnostic tools based on sodium tellurate nanoparticles.
The table below details some of the key physicochemical properties of this compound.
| Property | Value |
| Chemical Formula | Na₂TeO₄·2H₂O |
| Molecular Weight | 273.61 g/mol nih.gov |
| Appearance | White powder nih.gov |
| Solubility in Water | Soluble nih.gov |
| Crystal System | (Data not readily available) |
| Density | (Data not readily available) |
Q & A
Q. What are the critical safety precautions for handling sodium tellurate(VI) dihydrate in laboratory settings?
Sodium tellurate(VI) dihydrate poses hazards including skin/eye irritation (H315, H319) and respiratory tract irritation (H335) . Researchers must:
Q. How can researchers verify the purity and structural integrity of sodium tellurate(VI) dihydrate?
- Purity Analysis : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace metals (e.g., <57 ppm in certified samples) .
- Structural Confirmation : X-ray diffraction (XRD) confirms the dihydrate structure (Na₂TeO₄·2H₂O), with characteristic peaks at 2θ = 18.5°, 23.7°, and 32.1° .
- Thermogravimetric Analysis (TGA) : Determines water content (theoretical 13.2% mass loss at 180°C due to dehydration) .
Q. What is the recommended method for synthesizing sodium tellurate(VI) dihydrate?
Synthesis involves neutralizing telluric acid (H₆TeO₆) with sodium carbonate (Na₂CO₃):
Dissolve H₆TeO₆ in hot water and slowly add Na₂CO₃ until pH ~2.
Crystallize at 60°C to yield Na₂TeO₄·2H₂O .
Note : Impurities (e.g., Na₂TeO₃) may form if reducing agents are present; monitor via redox titration .
Q. What solvents are suitable for dissolving sodium tellurate(VI) dihydrate?
Q. How does sodium tellurate(VI) dihydrate function in oxidation reactions?
As a strong oxidizing agent (Te⁶+), it participates in:
- Organic Synthesis : Oxidizes alcohols to ketones (e.g., cyclohexanol → cyclohexanone) under acidic conditions.
- Analytical Chemistry : Quantifies reducing agents (e.g., ascorbic acid) via iodometric back-titration .
Advanced Research Questions
Q. How can researchers resolve contradictions in historical and modern solubility data for sodium tellurate hydrates?
Early studies (e.g., Mylius, 1901) reported metastable tetrahydrate (Na₂TeO₄·4H₂O) with higher solubility (~100 g/100 mL at 30°C), while modern data indicate dihydrate stability . To address discrepancies:
Q. What are the thermal decomposition pathways of sodium tellurate(VI) dihydrate?
Q. What role does sodium tellurate(VI) dihydrate play in catalytic systems?
Q. Which advanced techniques characterize tellurate speciation in aqueous solutions?
Q. How do pH and ionic strength affect sodium tellurate(VI) dihydrate’s reactivity in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
